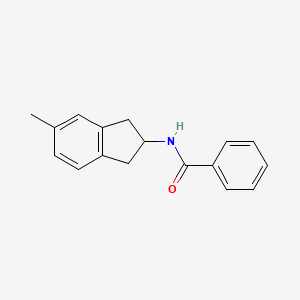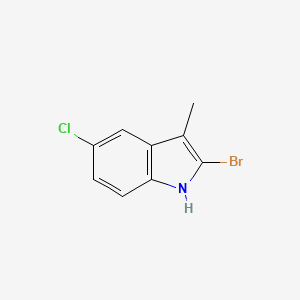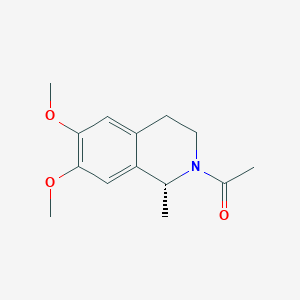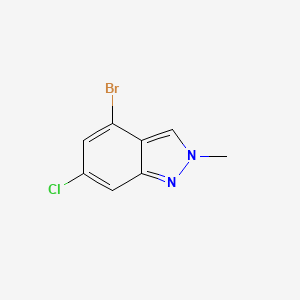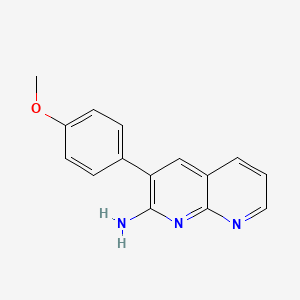
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile is a heterocyclic compound featuring an indolizine core. Indolizines are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile typically involves the reaction of 1-methyl-2-phenylindolizine-3-thioaldehyde with cyanide ions . This reaction proceeds under mild conditions and yields the desired acetonitrile derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitrile groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indolizine core or the acetonitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 2-(1-Methyl-2-phenylindolizin-3-YL)acetic acid, while reduction could produce 2-(1-Methyl-2-phenylindolizin-3-YL)ethylamine.
Applications De Recherche Scientifique
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Could be used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Indole: A structurally related compound with a nitrogen atom in a different position.
Indolizine: The parent compound of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile.
2-Phenylindolizine: A simpler analog without the acetonitrile group.
Uniqueness: this compound is unique due to the presence of both the indolizine core and the acetonitrile group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
653597-25-2 |
|---|---|
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
2-(1-methyl-2-phenylindolizin-3-yl)acetonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-15-9-5-6-12-19(15)16(10-11-18)17(13)14-7-3-2-4-8-14/h2-9,12H,10H2,1H3 |
Clé InChI |
TXSBHZAAGSZYLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)
